α1-Adrenergic Receptor Subtype Selectivity Profile of 2-Amino-5-bromo-4-chlorobenzaldehyde
In direct head-to-head pharmacological evaluation, 2-amino-5-bromo-4-chlorobenzaldehyde demonstrates marked subtype selectivity across the α1-adrenergic receptor family. The compound exhibits the highest affinity for the α1A subtype (IC50 = 2.90 nM), with substantially reduced potency at the α1D subtype (IC50 = 274 nM) and the α1B subtype (IC50 = 866 nM) [1]. This represents an approximately 94-fold selectivity for α1A over α1D and a 299-fold selectivity for α1A over α1B. In contrast, the positional isomer 2-amino-4-bromo-5-chlorobenzaldehyde (CAS 1823335-48-3) and the mono-halogenated analog 2-amino-5-bromobenzaldehyde lack any reported α1-adrenergic receptor activity in publicly curated databases [2]. The presence of both bromo and chloro substituents in the 5,4-positions, specifically with bromine ortho to the aldehyde and para to the amino group, appears critical for conferring this nanomolar-range α1A antagonist activity and subtype discrimination profile.
| Evidence Dimension | α1-Adrenergic receptor subtype antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.90 nM (α1A); IC50 = 274 nM (α1D); IC50 = 866 nM (α1B) |
| Comparator Or Baseline | Positional isomer 2-amino-4-bromo-5-chlorobenzaldehyde (CAS 1823335-48-3): No reported α1-adrenergic receptor activity; Mono-halogenated analog 2-amino-5-bromobenzaldehyde: No reported α1-adrenergic receptor activity |
| Quantified Difference | Selectivity ratio: α1A/α1D = 94.5-fold; α1A/α1B = 298.6-fold |
| Conditions | Antagonist activity assessed as reduction in agonist-induced calcium mobilization in HEK293 cells transfected with human α1A, α1B, and α1D adrenergic receptors [1] |
Why This Matters
For researchers developing subtype-selective α1-adrenergic receptor modulators—particularly those targeting α1A for benign prostatic hyperplasia or α1D for lower urinary tract symptoms—this compound provides a unique pharmacological fingerprint that is absent in its positional isomers and mono-halogenated analogs, enabling structure-activity relationship (SAR) studies that would be unattainable with alternative benzaldehyde building blocks.
- [1] BindingDB. (2024). BDBM50172998 (CHEMBL3809175): Antagonist activity at α1D, α1A, and α1B adrenergic receptors. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50172998 View Source
- [2] PubChem. (2024). 2-Amino-4-bromo-5-chlorobenzaldehyde (CAS 1823335-48-3). National Center for Biotechnology Information. View Source
